![molecular formula C26H21ClN4O4 B2911820 methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate CAS No. 1251611-90-1](/img/no-structure.png)

methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

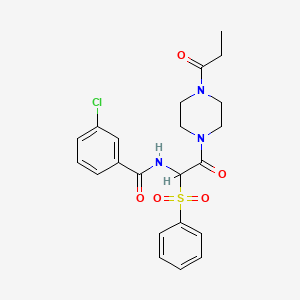

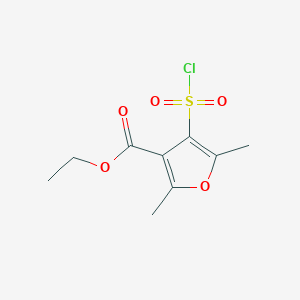

The synthesis of this compound involves several steps. Researchers have reported its preparation via reaction pathways that include hydrazonoyl halides, alkyl carbothioates, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines. These synthetic routes are established based on spectral data, elemental analyses, and alternative methods when feasible .

Aplicaciones Científicas De Investigación

- Methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate serves as a crucial building block in the synthesis of the antidiabetic drug glimepiride . Researchers have developed a practical and scalable four-step synthesis to produce this compound efficiently.

- Mechanochemical methods, such as using a mortar and pestle, have been employed to synthesize metal complexes, heterocycles, and other compounds. Investigating the mechanochemical synthesis of methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate could reveal efficient and environmentally friendly routes .

- Researchers have synthesized derivatives of this compound and evaluated their antitumor activity. One derivative (Compound IVa) showed promising growth inhibition in human solid tumor and leukemia cell lines . Further exploration of its mechanism of action and potential as an anticancer agent is warranted.

Antidiabetic Drug Synthesis

Mechanochemical Synthesis

Antitumor Activity

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate' involves the reaction of 4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazine-6-thiol with ethyl 3-amino-4-(methoxycarbonyl)benzoate in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with acetic anhydride and acetic acid to form the final product.", "Starting Materials": [ "4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazine-6-thiol", "ethyl 3-amino-4-(methoxycarbonyl)benzoate", "acetic anhydride", "triethylamine", "acetic acid" ], "Reaction": [ "Step 1: 4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazine-6-thiol is reacted with ethyl 3-amino-4-(methoxycarbonyl)benzoate in the presence of acetic anhydride and triethylamine to form the intermediate 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoic acid.", "Step 2: The intermediate is then reacted with acetic anhydride and acetic acid to form the final product, methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate." ] } | |

Número CAS |

1251611-90-1 |

Nombre del producto |

methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate |

Fórmula molecular |

C26H21ClN4O4 |

Peso molecular |

488.93 |

Nombre IUPAC |

2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H21ClN4O4/c1-34-22-10-3-15(11-23(22)35-2)13-29-25(32)16-4-9-21-19(12-16)24-20(14-28-21)26(33)31(30-24)18-7-5-17(27)6-8-18/h3-12,14,30H,13H2,1-2H3,(H,29,32) |

Clave InChI |

CBYFWPGSRRMIDQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2911737.png)

![5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2911739.png)

![5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid](/img/structure/B2911744.png)

![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2911745.png)

![4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2911756.png)

![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2911757.png)

![ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate](/img/structure/B2911759.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(4-methyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2911760.png)